molecular formula C22H26N4O3S B2800381 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1797953-75-3

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2800381
CAS No.: 1797953-75-3
M. Wt: 426.54
InChI Key: PXKJMFQXVNREOJ-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[d]thiazole ring, a piperidine ring, and a urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:

    Step 1: Synthesis of benzo[d]thiazole intermediate through cyclization reactions.

    Step 2: Preparation of piperidine intermediate via hydrogenation or other reduction methods.

    Step 3: Coupling of the benzo[d]thiazole and piperidine intermediates using reagents such as carbodiimides to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea: shares structural similarities with other benzo[d]thiazole derivatives and piperidine-containing compounds.

    Benzo[d]thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Piperidine-containing compounds: Widely used in pharmaceuticals for their ability to interact with various biological targets.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-28-18-8-5-7-17(20(18)29-2)24-21(27)23-14-15-10-12-26(13-11-15)22-25-16-6-3-4-9-19(16)30-22/h3-9,15H,10-14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKJMFQXVNREOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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